N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(dimethylamino)benzamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(dimethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-20(24,18-12-14-7-4-5-10-17(14)25-18)13-21-19(23)15-8-6-9-16(11-15)22(2)3/h4-12,24H,13H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKDAXFAFQTTDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CC=C1)N(C)C)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(dimethylamino)benzamide typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the cyclization of 2-alkynyl thioanisoles catalyzed by gold(I)–IPr hydroxide . The hydroxypropyl group can be introduced through a subsequent reaction with an appropriate epoxide under basic conditions. Finally, the dimethylamino benzamide moiety is formed through an amidation reaction with dimethylamine and a suitable benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and automated systems for the subsequent functional group transformations. The reaction conditions would be carefully controlled to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(dimethylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide structure can be reduced to form corresponding amines.
Substitution: The hydroxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(dimethylamino)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(dimethylamino)benzamide involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes or receptors, potentially inhibiting their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, while the dimethylamino benzamide structure can facilitate binding to target proteins through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(dimethylamino)benzamide can be compared to related benzamide derivatives and hydroxypropyl-linked compounds. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Reactivity and Solubility: The target compound's dimethylamino group at the 3-position of the benzamide core likely enhances solubility compared to the methyl group in or acetamido group in . This aligns with the dimethylaminoethoxy substituent in 's Compound 28, which may improve membrane permeability. The benzothiophene substituent introduces sulfur-based aromaticity, differing from the nitrogen-rich dihydroisoquinoline in or the methyl group in . This could increase lipophilicity and π-π stacking interactions in biological systems.
Synthetic Strategies :
- The use of HATU/TEA-mediated coupling in suggests that the target compound may be synthesized via similar carbodiimide-based methods. However, the benzothiophene moiety may require specialized precursors or protection strategies.
The dihydroisoquinoline in ’s compounds introduces a rigid, nitrogen-containing heterocycle, contrasting with the benzothiophene’s sulfur atom. This could influence binding specificity in drug design.
Biological and Catalytic Applications :
- Compounds with hydroxypropyl linkers (e.g., , target) are structurally suited for metal coordination or receptor engagement. The benzothiophene in the target compound may confer unique electronic properties for catalysis or enhance bioavailability in pharmaceuticals.
Research Findings and Inferences
- Catalytic Potential: The hydroxypropyl-dimethylamino motif in the target compound may act as a directing group in C–H activation reactions, analogous to . Benzothiophene’s electron-rich nature could stabilize transition-metal complexes.
- Pharmaceutical Relevance: The dimethylamino group’s solubility-enhancing effects (cf.
Q & A
Q. What are the optimal synthetic routes for N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(dimethylamino)benzamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, starting with the condensation of 1-benzothiophene-2-carbaldehyde with a hydroxypropylamine intermediate, followed by amidation with 3-(dimethylamino)benzoyl chloride. Key steps include:
- Amidation : Use coupling agents like EDC/HOBt to ensure efficient bond formation between the benzothiophene-hydroxypropyl intermediate and the dimethylamino-substituted benzoyl group .
- Purification : Chromatography (e.g., silica gel column) or recrystallization (methanol/water mixtures) is critical to isolate the product from by-products .
- Yield optimization : Reaction temperatures (0–25°C) and pH control (neutral to slightly basic) minimize side reactions like hydrolysis of the amide bond .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- 1H/13C NMR : Identify protons on the benzothiophene (δ 7.2–7.8 ppm aromatic signals), dimethylamino group (δ 2.2–2.5 ppm for N(CH3)2), and hydroxypropyl moiety (δ 1.3–1.7 ppm for CH2 and δ 4.5 ppm for -OH) .
- IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and hydroxyl O-H stretch (~3300 cm⁻¹) .
- Mass spectrometry : Molecular ion peak at m/z ~394 (calculated for C21H23N2O2S) with fragmentation patterns matching the benzothiophene and dimethylamino benzamide substructures .
Q. What in vitro assays are suitable for initial evaluation of its biological activity?
- Receptor binding assays : Test affinity for targets like serotonin or dopamine receptors, given structural similarities to benzothiazole-based modulators .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 μM to assess potency .
- Enzyme inhibition : Evaluate inhibition of kinases or proteases via fluorometric/colorimetric readouts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Modifications to the benzothiophene moiety : Introducing electron-withdrawing groups (e.g., -F, -Cl) enhances metabolic stability but may reduce solubility .
- Dimethylamino substitution : Replacing with cyclic amines (e.g., piperidine) improves blood-brain barrier penetration in neuroactive compounds .
- Hydroxypropyl chain length : Shorter chains (C2 vs. C3) may reduce steric hindrance in target binding pockets .
Q. What experimental strategies resolve contradictions in solubility or stability data across studies?
- Solubility testing : Compare results in varied solvent systems (e.g., DMSO, PBS, ethanol) and pH levels (4–9) to identify conditions that minimize aggregation .
- Stability assays : Use HPLC to track degradation under accelerated conditions (e.g., 40°C/75% humidity) and identify degradation products via LC-MS .
- Statistical validation : Replicate experiments with controlled humidity/temperature to isolate environmental factors .
Q. How can computational modeling predict pharmacokinetic properties like absorption and metabolism?
- ADME profiling : Tools like SwissADME predict moderate oral bioavailability (F ~30–50%) due to the hydroxypropyl group’s polarity .
- Metabolic sites : CYP3A4-mediated oxidation of the benzothiophene ring is likely; docking simulations identify vulnerable positions .
- LogP optimization : Target a calculated logP of ~2.5–3.5 to balance membrane permeability and solubility .
Q. What in vivo models are appropriate for evaluating therapeutic potential and toxicity?
- Rodent pharmacokinetics : Intravenous/oral dosing in mice to measure plasma half-life (expected t1/2β: 4–6 hours) and tissue distribution .
- Toxicology : Assess liver/kidney function markers (ALT, creatinine) after 14-day repeated dosing at 10–50 mg/kg .
- Disease models : Test efficacy in xenograft tumors (e.g., colon cancer PDX models) or neuroinflammatory assays (e.g., LPS-induced brain injury) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
